2-Furanpropylamine, N,N-dimethyl-
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Overview
Description
2-Furanpropylamine, N,N-dimethyl- is an organic compound that belongs to the class of amines It features a furan ring attached to a propylamine chain, with two methyl groups bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanpropylamine, N,N-dimethyl- typically involves the reaction of 2-furanpropylamine with dimethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or ethanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Furanpropylamine, N,N-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Furanpropylamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines, depending on the reagents used.
Scientific Research Applications
2-Furanpropylamine, N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furanpropylamine, N,N-dimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-propanamine: Similar in structure but lacks the furan ring.
N,N-Dimethyl-3-aminopropylamine: Similar in structure but has a different alkyl chain length.
N,N-Dimethyl-2-aminobutane: Similar in structure but has a different alkyl chain branching.
Uniqueness
2-Furanpropylamine, N,N-dimethyl- is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
25435-32-9 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-(furan-2-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-10(2)7-3-5-9-6-4-8-11-9/h4,6,8H,3,5,7H2,1-2H3 |
InChI Key |
ZVYXJRBGGKPKDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1=CC=CO1 |
Origin of Product |
United States |
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